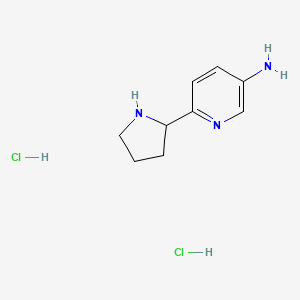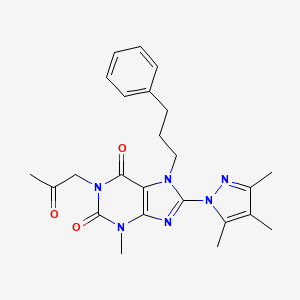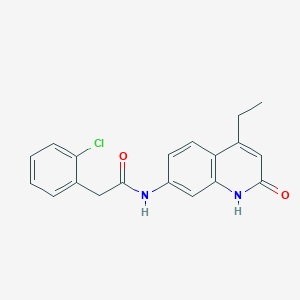
6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride is a chemical compound with the CAS Number: 2377033-12-8 . It has a molecular weight of 236.14 . The IUPAC name for this compound is 6-(pyrrolidin-2-yl)pyridin-3-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5,10H2;2*1H . This indicates the presence of a pyrrolidine ring attached to a pyridine ring, with an amine group on the pyridine ring .Scientific Research Applications
C-H Functionalization and Redox-Annulations
This compound is involved in the C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines. These pyrrolines can further be oxidized to pyrroles or reduced back to pyrrolidines, demonstrating the compound's versatility in synthesizing diverse heterocyclic structures (Kang et al., 2015).
Synthesis of Pyridine-Containing Ligands
The compound plays a role in the design and synthesis of pyridine-containing macrocyclic Schiff base ligands, which are crucial for the development of metal complexes with a wide array of applications, including catalysis, metal ion transportation, and separation (Rezaeivala & Keypour, 2014).
Reactions with Amines and Thiols
Research has explored the reactions of related pyrimidine compounds with amines and thiols, showcasing the potential for synthesizing diverse organic molecules and understanding their mechanisms (Čikotienė et al., 2007).
Coordination Chemistry
The synthesis and coordination chemistry of derivatives related to "6-Pyrrolidin-2-ylpyridin-3-amine;dihydrochloride" have been studied, highlighting their use as ligands in forming luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique properties (Halcrow, 2005).
Novel Synthesis and Oxidation Properties
Novel derivatives synthesized from related compounds exhibit unique properties, such as autocatalytic oxidation under specific conditions, which could be applied in organic synthesis and chemical transformations (Mitsumoto & Nitta, 2004).
Enantioselective Reactions
The compound is involved in enantioselective A(3) reactions with copper iodide and a specific cocatalyst, producing propargylamines with high enantiomeric excess, indicating its utility in asymmetric synthesis (Zhao & Seidel, 2015).
Safety and Hazards
properties
IUPAC Name |
6-pyrrolidin-2-ylpyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNRTRICNLCSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2825512.png)


![9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2825517.png)

![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2825519.png)



![2-Thia-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B2825526.png)
![4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B2825528.png)
![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)
![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825530.png)
